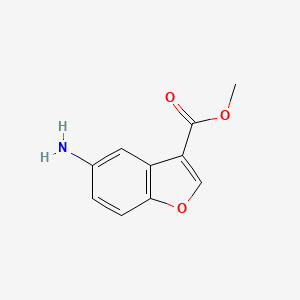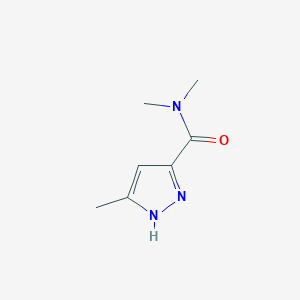![molecular formula C8H10N2O B12877531 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to form the desired dihydroisoxazolo-pyridine structure . The reaction conditions often include the use of protic solvents such as methanol or ethanol, which have been shown to yield higher product quantities compared to aprotic solvents like benzene or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity, which is crucial in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar fused ring system but differ in the specific atoms and functional groups present.
Uniqueness
3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
3,6-dimethyl-6,7-dihydro-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-5,9H,1-2H3 |
InChI-Schlüssel |
VIBFRBPGZXPHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=C(N1)ON=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
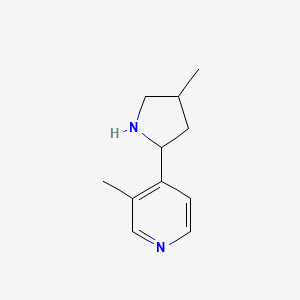
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)

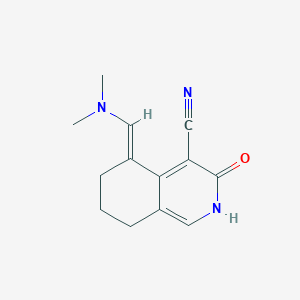
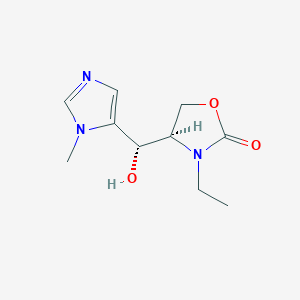
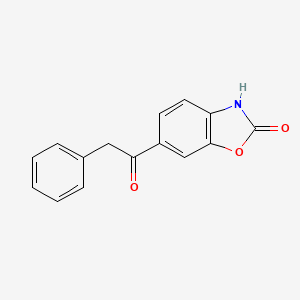
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)
